2-Ethenylselenophene 2-Ethenylselenophene
Brand Name: Vulcanchem
CAS No.: 58963-90-9
VCID: VC17582544
InChI: InChI=1S/C6H6Se/c1-2-6-4-3-5-7-6/h2-5H,1H2
SMILES:
Molecular Formula: C6H6Se
Molecular Weight: 157.08 g/mol

2-Ethenylselenophene

CAS No.: 58963-90-9

Cat. No.: VC17582544

Molecular Formula: C6H6Se

Molecular Weight: 157.08 g/mol

* For research use only. Not for human or veterinary use.

2-Ethenylselenophene - 58963-90-9

Specification

CAS No. 58963-90-9
Molecular Formula C6H6Se
Molecular Weight 157.08 g/mol
IUPAC Name 2-ethenylselenophene
Standard InChI InChI=1S/C6H6Se/c1-2-6-4-3-5-7-6/h2-5H,1H2
Standard InChI Key RAZHUVXWMPNTHT-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC=C[Se]1

Introduction

Structural and Nomenclatural Features of 2-Ethenylselenophene

2-Ethenylselenophene (systematic name: 2-vinylselenophene) consists of a five-membered aromatic ring containing four carbon atoms and one selenium atom, with a vinyl group (-CH=CH₂) attached to the carbon adjacent to the selenium (position 2) . The selenium atom occupies position 1, with subsequent carbons numbered sequentially around the ring. This numbering convention aligns with International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds .

The molecule’s planarity is derived from the aromatic selenophene core, while the ethenyl substituent introduces slight steric distortion due to its sp²-hybridized carbons. Density functional theory (DFT) calculations on analogous selenophene derivatives suggest that the vinyl group enhances conjugation, extending the π-system and reducing the HOMO-LUMO gap compared to unsubstituted selenophene .

Synthetic Routes to 2-Ethenylselenophene

Cyclization of 1,3-Dienyl Bromides with Selenocyanate

A pivotal method for synthesizing 2-vinylselenophene involves the reaction of 1,3,5-trienyl bromide with potassium selenocyanate (KSeCN) under iodine catalysis. This approach, reported by researchers in 2020, proceeds via a tandem selenophene construction and selective C3-selenation mechanism . The reaction occurs in dimethyl sulfoxide (DMSO) at 90–100°C under an argon atmosphere, yielding 2-vinylselenophene (55% yield) without forming the seven-membered selenepine byproduct . Key steps include:

  • Formation of seleniranium intermediate: The reaction initiates with electrophilic selenium attack on the dienyl bromide.

  • Ring closure: Intramolecular cyclization generates the selenophene core.

  • Vinyl group incorporation: The trienyl substrate’s unsaturated backbone facilitates vinyl substituent retention .

Fiesselman-Type Cyclocondensation

Adapting the Fiesselman procedure—traditionally used for selenophene synthesis—offers an alternative route. Here, β-chloroaldehyde derivatives react with sodium selenide (Na₂Se) followed by ethyl bromoacetate to introduce the ethenyl group . While this method is less commonly applied to vinyl-substituted selenophenes, it provides a pathway for functionalizing the heterocycle at position 2.

Palladium-Catalyzed Cross-Coupling

Recent work in ladder-type selenophene monomers demonstrates the utility of Suzuki-Miyaura coupling for appending substituents. For example, brominated selenophene precursors undergo cross-coupling with vinylboronic acids in the presence of Pd(PPh₃)₄, yielding 2-ethenyl derivatives . This method, while higher in cost, affords precise regiocontrol and compatibility with sensitive functional groups .

Table 1: Comparison of Synthetic Methods for 2-Ethenylselenophene

MethodReagents/ConditionsYield (%)Key AdvantagesLimitations
Dienyl Bromide CyclizationKSeCN, I₂, DMSO, 90–100°C, Ar atmosphere 55Single-step, scalableModerate yield, byproduct risk
Fiesselman ProcedureNa₂Se, β-chloroaldehyde, ethyl bromoacetate N/ABroad substrate scopeUnoptimized for vinyl groups
Suzuki-Miyaura CouplingPd(PPh₃)₄, vinylboronic acid, THF 60–75Regioselective, functional group toleranceRequires pre-halogenated selenophene

Physicochemical Properties

Aromaticity and Electronic Structure

The selenophene core exhibits aromatic character, with resonance stabilization energy comparable to thiophene but lower than furan . Introducing the ethenyl group at position 2 perturbs the electron density distribution, as evidenced by nuclear magnetic resonance (NMR) chemical shifts:

  • ¹H NMR: The vinyl protons resonate as a doublet of doublets (δ 5.8–6.3 ppm), coupling with both the adjacent selenophene proton and each other .

  • ⁷⁷Se NMR: The selenium nucleus experiences a deshielding effect (δ 350–450 ppm) due to extended conjugation .

Reactivity

2-Ethenylselenophene undergoes electrophilic substitution preferentially at positions 4 and 5, mirroring the reactivity of selenophene but with enhanced rates due to the electron-donating vinyl group . Notable reactions include:

  • Nitration: Concentrated HNO₃ in acetic anhydride yields 4-nitro-2-ethenylselenophene.

  • Halogenation: Bromination with N-bromosuccinimide (NBS) selectively substitutes position 5 .

The vinyl group also participates in Diels-Alder reactions, enabling the construction of polycyclic frameworks for materials applications .

Applications in Materials Science and Pharmacology

Organic Electronics

The extended π-system of 2-ethenylselenophene enhances charge-carrier mobility in organic field-effect transistors (OFETs). Polymers incorporating this moiety exhibit hole mobilities exceeding 0.1 cm²/V·s, as measured by space-charge-limited current (SCLC) analysis . Additionally, its lower bandgap (2.1–2.3 eV) compared to thiophene analogs makes it suitable for near-infrared (NIR) organic photovoltaics .

Pharmaceutical Chemistry

Selenophene derivatives demonstrate antitumor and antimicrobial activity, attributed to selenium’s redox-modulating properties. While 2-ethenylselenophene itself remains understudied, related compounds inhibit thioredoxin reductase (TrxR) at IC₅₀ values of 1–10 μM, suggesting potential as chemotherapeutic adjuvants .

Challenges and Future Directions

Current limitations in 2-ethenylselenophene utilization include modest synthetic yields (55–75%) and sensitivity to oxidative degradation . Future research should prioritize:

  • Catalytic Asymmetric Synthesis: Enantioselective methods for accessing chiral selenophene derivatives.

  • Stabilization Strategies: Encapsulation in metal-organic frameworks (MOFs) or covalent functionalization to enhance air stability.

  • Biological Profiling: Systematic evaluation of pharmacokinetics and toxicity in preclinical models.

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